ethyl 7-methyl-5-(2-nitrophenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate
Overview
Description
Ethyl 7-methyl-5-(2-nitrophenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a nitrophenyl group, a dioxo group, and a carboxylate ester. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
The synthesis of ethyl 7-methyl-5-(2-nitrophenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate then undergoes cyclization and subsequent reactions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 7-methyl-5-(2-nitrophenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.
Scientific Research Applications
Ethyl 7-methyl-5-(2-nitrophenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 7-methyl-5-(2-nitrophenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which is involved in various inflammatory and immune responses .
Comparison with Similar Compounds
Ethyl 7-methyl-5-(2-nitrophenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:
Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trifluorophenyl))-dihydropyrimidine: Similar structure but different substituents.
Triazole-pyrimidine hybrids: These compounds also exhibit significant biological activities and are used in similar research applications. The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 7-methyl-5-(2-nitrophenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O6/c1-3-27-16(23)11-8(2)18-14-13(15(22)20-17(24)19-14)12(11)9-6-4-5-7-10(9)21(25)26/h4-7,12H,3H2,1-2H3,(H3,18,19,20,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZPZBPYHYQDSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CC=C3[N+](=O)[O-])C(=O)NC(=O)N2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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